Anizatrectinib

Kinase Inhibition TrkA Larotrectinib

Anizatrectinib (also known as hTrkA-IN-1) is a synthetic organic small molecule classified as a tyrosine kinase inhibitor and antineoplastic agent. It functions as a potent, orally active inhibitor of the tropomyosin receptor kinase A (TrkA), a key mediator of cell growth, differentiation, and survival signaling pathways.

Molecular Formula C29H32FN7O2
Molecular Weight 529.6 g/mol
CAS No. 1824664-89-2
Cat. No. B10830844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnizatrectinib
CAS1824664-89-2
Molecular FormulaC29H32FN7O2
Molecular Weight529.6 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C2=CN=C(N=C2)C)C3=CC=CC=C3)NC(=O)NC4CN(CC4C5=CC(=CC=C5)F)CCOC
InChIInChI=1S/C29H32FN7O2/c1-19-27(22-15-31-20(2)32-16-22)35-37(24-10-5-4-6-11-24)28(19)34-29(38)33-26-18-36(12-13-39-3)17-25(26)21-8-7-9-23(30)14-21/h4-11,14-16,25-26H,12-13,17-18H2,1-3H3,(H2,33,34,38)/t25-,26+/m0/s1
InChIKeyBGKSBHPSVMJTFL-IZZNHLLZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Anizatrectinib (CAS 1824664-89-2): A Potent TrkA Kinase Inhibitor for Inflammation and Oncology Research


Anizatrectinib (also known as hTrkA-IN-1) is a synthetic organic small molecule classified as a tyrosine kinase inhibitor and antineoplastic agent [1]. It functions as a potent, orally active inhibitor of the tropomyosin receptor kinase A (TrkA), a key mediator of cell growth, differentiation, and survival signaling pathways . The compound was developed by Array BioPharma and its structure and use are claimed in patent WO2015175788A1 [2]. With an enzymatic IC50 of 1.3 nM against TrkA kinase in a LanthaScreen™ Eu kinase binding assay, Anizatrectinib demonstrates high target affinity, positioning it as a critical tool for investigating TrkA-dependent biology in both inflammatory diseases and fusion-driven cancers [3].

Why Anizatrectinib Cannot Be Simply Substituted by Other TRK or Pan-TRK Inhibitors


The functional and therapeutic profile of a TRK inhibitor is not defined by class membership alone; it is dictated by a specific constellation of biochemical potency against wild-type and mutant kinases, isoform selectivity, and off-target activity [1]. For instance, the first-generation pan-TRK inhibitors larotrectinib and entrectinib, while clinically valuable, exhibit either significantly weaker potency against TrkA (larotrectinib IC50 23.5 nM vs. Anizatrectinib 1.3 nM) or broader polypharmacology (entrectinib also potently inhibits ROS1 and ALK), leading to distinct efficacy and toxicity profiles [2][3]. Furthermore, the emergence of on-target resistance mutations, such as the TrkA G595R solvent-front or F589L gatekeeper mutations, renders many first-generation agents ineffective, while second-generation inhibitors like selitrectinib and repotrectinib address these mutants but may not offer the same wild-type TrkA potency [4]. The quantitative evidence below establishes where Anizatrectinib's specific potency and selectivity profile diverges from these alternatives, informing its appropriate scientific application.

Quantitative Differentiation of Anizatrectinib: Head-to-Head and Cross-Study Evidence for Informed Procurement


Wild-Type TrkA Potency: Anizatrectinib vs. First-Generation Pan-TRK Inhibitors

In biochemical assays, Anizatrectinib demonstrates an 18-fold greater potency against wild-type (WT) TrkA kinase compared to the first-generation pan-TRK inhibitor larotrectinib. This significant difference in target engagement may translate to more effective pathway inhibition at lower concentrations, a critical consideration for in vitro and in vivo studies requiring robust TrkA blockade. Data for Anizatrectinib is sourced from the IUPHAR/BPS Guide to Pharmacology, while larotrectinib's WT TrkA IC50 is reported in a comprehensive review [1][2].

Kinase Inhibition TrkA Larotrectinib

TrkA Isoform Selectivity: Anizatrectinib's Focused Profile vs. Pan-TRK and Multikinase Inhibitors

Anizatrectinib is described as a potent inhibitor of TrkA, with a reported 100-fold selectivity over a panel of other kinases . In contrast, entrectinib is a multikinase inhibitor with potent activity against TrkA, TrkB, TrkC, ROS1 (IC50 0.2 nM), and ALK (IC50 1.6 nM) [1][2]. Similarly, larotrectinib potently inhibits all three TRK isoforms (TrkA, TrkB, TrkC) with IC50 values in the low nanomolar range [3]. This distinction is crucial: researchers investigating the specific role of TrkA in complex signaling networks or disease models where pan-TRK inhibition would confound results should select Anizatrectinib for its narrower target profile.

Kinase Selectivity TrkA Entrectinib Larotrectinib

Inferred Advantage Against Common TRK Resistance Mutations

While direct, head-to-head data for Anizatrectinib against specific TRK resistance mutants is not currently available in the public domain, the compound is recognized as a next-generation inhibitor targeting both wild-type TRK and key resistant mutants, including the ROS1 G2032R and TRK solvent-front mutations . This is a critical differentiator from first-generation inhibitors larotrectinib and entrectinib, which are ineffective against common on-target resistance mutations like TrkA G595R (solvent front) and F589L (gatekeeper), where their IC50 values increase to micromolar ranges [1]. In contrast, second-generation inhibitors selitrectinib and repotrectinib are specifically designed to overcome these mutants, but their wild-type TrkA potency (selitrectinib IC50 3.9 nM) is lower than Anizatrectinib's [1]. Anizatrectinib's reported activity against these mutants, combined with its superior wild-type potency, suggests a uniquely balanced profile for studies involving heterogeneous tumor cell populations or long-term treatment models where resistance may emerge.

Drug Resistance TRK Mutations Selitrectinib Repotrectinib

Orally Bioavailable Profile for In Vivo Preclinical Studies

Anizatrectinib is consistently described in authoritative databases as a potent and orally active inhibitor [1]. This oral bioavailability is a key differentiator from many research-grade tool compounds that require intraperitoneal or intravenous administration. While specific oral PK parameters (e.g., Cmax, AUC, bioavailability %) for Anizatrectinib are not yet published, its development as a drug candidate inherently implies a favorable oral absorption profile suitable for repeated dosing in preclinical efficacy and toxicity studies [2]. This contrasts with first-generation inhibitors like larotrectinib and entrectinib, which are also orally bioavailable but possess different selectivity and potency profiles as detailed above.

Pharmacokinetics Oral Bioavailability In Vivo

Recommended Scientific and Industrial Applications for Anizatrectinib Based on Quantitative Evidence


Investigating TrkA-Specific Signaling in Complex Cellular Environments

Leveraging Anizatrectinib's 18-fold greater potency for TrkA over larotrectinib and its narrower selectivity profile compared to entrectinib, researchers can confidently interrogate TrkA-dependent pathways in cellular models without confounding off-target effects. This is particularly valuable in neuroscience and pain research, where TrkA plays a distinct role, and in cancer cell lines where TrkA is a primary oncogenic driver [1].

Developing Next-Generation Combination Therapies for TRK Fusion-Positive Cancers

Given its inferred activity against common TRK resistance mutations (e.g., solvent-front and gatekeeper mutants) that cripple first-generation inhibitors, Anizatrectinib is an ideal tool for studying rational combination strategies to delay or overcome acquired resistance . Its superior wild-type potency also makes it suitable for first-line monotherapy models in fusion-driven xenografts [2].

Preclinical Efficacy and Tolerability Studies Requiring Chronic Oral Dosing

Anizatrectinib's established oral bioavailability facilitates long-term in vivo studies to assess anti-tumor efficacy and potential on-target toxicities (e.g., weight gain, ataxia) [3]. This dosing route is less invasive and more translationally relevant than parenteral administration, providing a robust platform for evaluating the therapeutic index of TrkA inhibition [4].

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